molecular formula C13H18Cl2N2O2 B1615700 N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide CAS No. 67625-05-2

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide

Cat. No.: B1615700
CAS No.: 67625-05-2
M. Wt: 305.2 g/mol
InChI Key: DXLGKNDFJFFZFM-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide is a synthetic organic compound It is characterized by the presence of dichloro and methoxy groups on a phenyl ring, along with a diethylamino acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxyaniline and diethylaminoacetyl chloride.

    Reaction: The aniline derivative undergoes acylation with diethylaminoacetyl chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of dichloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-2-(diethylamino)acetamide: Lacks the methoxy group.

    N-(4-methoxyphenyl)-2-(diethylamino)acetamide: Lacks the dichloro groups.

    N-(2,6-dichloro-4-methoxyphenyl)-2-(dimethylamino)acetamide: Has a dimethylamino group instead of a diethylamino group.

Uniqueness

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide is unique due to the combination of dichloro and methoxy groups on the phenyl ring, along with the diethylamino acetamide moiety. This unique structure can impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(19-3)7-11(13)15/h6-7H,4-5,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGKNDFJFFZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217946
Record name p-Acetanisidide, 2',6'-dichloro-2-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-05-2
Record name p-Acetanisidide, 2',6'-dichloro-2-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067625052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Acetanisidide, 2',6'-dichloro-2-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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